Roluperidone Roluperidone Roluperidone has been used in trials studying the treatment of Schizophrenia.
Brand Name: Vulcanchem
CAS No.: 359625-79-9
VCID: VC0541780
InChI: InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2
SMILES: C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F
Molecular Formula: C22H23FN2O2
Molecular Weight: 366.4 g/mol

Roluperidone

CAS No.: 359625-79-9

Cat. No.: VC0541780

Molecular Formula: C22H23FN2O2

Molecular Weight: 366.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Roluperidone - 359625-79-9

Specification

CAS No. 359625-79-9
Molecular Formula C22H23FN2O2
Molecular Weight 366.4 g/mol
IUPAC Name 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one
Standard InChI InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2
Standard InChI Key RNRYULFRLCBRQS-UHFFFAOYSA-N
SMILES C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F
Canonical SMILES C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F
Appearance Solid powder

Introduction

Pharmacological Profile and Mechanism of Action

Roluperidone is a cyclic amide derivative with a unique receptor-binding profile. It acts as an antagonist at serotonin 5-HT2A, sigma 2, and α1A-adrenergic receptors, while demonstrating negligible affinity for dopaminergic, histaminergic, or cholinergic receptors . This selective pharmacology distinguishes it from first- and second-generation antipsychotics, which primarily target dopamine D2 receptors.

The compound’s therapeutic effects are hypothesized to arise from synergistic modulation of serotoninergic, glutamatergic, and adrenergic pathways. Antagonism at 5-HT2A receptors may indirectly regulate dopaminergic activity in mesocortical pathways, which are implicated in negative symptom pathology . Simultaneous sigma 2 receptor blockade appears to enhance glutamatergic signaling, potentially improving synaptic plasticity and cognitive function . The α1A-adrenergic antagonism further contributes to cognitive enhancement by reducing noradrenergic overactivity in prefrontal circuits .

Clinical Trial Evidence: Efficacy in Negative Symptom Management

Phase 2b and Phase 3 Randomized Controlled Trials

Two pivotal trials established roluperidone’s efficacy in reducing negative symptoms:

Phase 2b Trial (N=244):

  • Primary Endpoint: PANSS Pentagonal Model Negative Symptom Factor Score

  • Results:

    • 32 mg/day: −7.1 points (ES=0.45 vs placebo)

    • 64 mg/day: −8.3 points (ES=0.57 vs placebo)

  • Functional Improvement: PSP total score increased by 13.4 points (64 mg group) .

Phase 3 Trial (N=513):

  • Primary Endpoint: PANSS Marder Negative Symptom Factor Score (NSFS)

  • Key Outcomes:

ParameterPlacebo (N=172)Roluperidone 32 mg (N=170)Roluperidone 64 mg (N=171)
NSFS Change (Week 12)−4.2 ± 3.1−5.8 ± 3.4*−6.1 ± 3.2**
PSP Total Change+6.3 ± 8.1+9.1 ± 7.9*+10.4 ± 8.3**

*P<0.05; **P<0.01 vs placebo

Subgroup analyses revealed particularly robust effects in avolition (motivational deficit) and blunted affect domains, which are typically treatment-resistant .

Mechanistic Advantages Over Current Therapies

Roluperidone’s receptor selectivity confers several therapeutic advantages:

  • Dopamine-Sparing Design: Avoids D2 receptor blockade, eliminating risk of movement disorders and prolactin elevation .

  • Glutamate Modulation: Sigma 2 antagonism enhances NMDA receptor function, potentially addressing cognitive deficits .

  • Sleep Architecture Benefits: 5-HT2A blockade increases slow-wave sleep, improving memory consolidation in schizophrenia patients .

Comparative analysis with risperidone in preclinical models showed superior negative symptom improvement without metabolic side effects .

Regulatory Status and Future Directions

Following positive Phase 3 results, Minerva Neurosciences plans New Drug Application (NDA) submission pending:

  • Completion of bioequivalence studies for subcutaneous formulation

  • Resolution of FDA concerns regarding manufacturing controls

If approved, roluperidone would be the first medication specifically indicated for negative symptoms of schizophrenia, addressing a market need estimated at $3.5 billion annually .

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